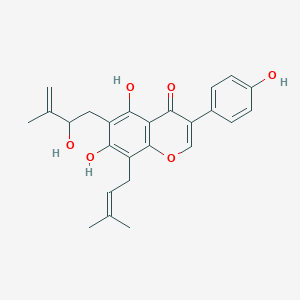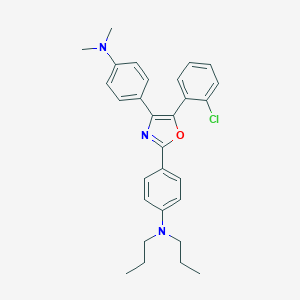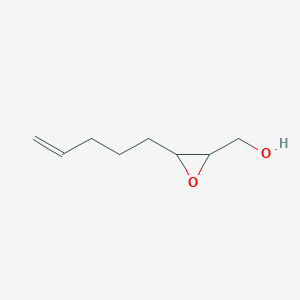
(3-Pent-4-enyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pent-4-enyloxiran-2-yl)methanol, also known as POEM, is a chemical compound that has been extensively studied for its potential applications in various fields. POEM is a chiral molecule that has a unique structure, making it an interesting compound for chemical synthesis and biological studies.
Mechanism Of Action
The mechanism of action of (3-Pent-4-enyloxiran-2-yl)methanol is not fully understood, but it is believed to interact with enzymes and proteins in the body. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to interact with the binding site of the GABAA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical And Physiological Effects
(3-Pent-4-enyloxiran-2-yl)methanol has been shown to have various biochemical and physiological effects. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to have anti-tumor activity in vitro and in vivo. Additionally, (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
(3-Pent-4-enyloxiran-2-yl)methanol has several advantages for lab experiments, including its high enantiomeric purity, its unique structure, and its potential applications in various fields. However, (3-Pent-4-enyloxiran-2-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (3-Pent-4-enyloxiran-2-yl)methanol. One potential direction is the development of new synthetic methods for (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives. Another potential direction is the study of the biological activity of (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives in various disease models. Additionally, the development of new applications for (3-Pent-4-enyloxiran-2-yl)methanol in catalysis, asymmetric synthesis, and medicinal chemistry is an exciting area of research.
Synthesis Methods
The synthesis of (3-Pent-4-enyloxiran-2-yl)methanol involves the reaction of (E)-3-penten-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanol and a catalyst to yield (3-Pent-4-enyloxiran-2-yl)methanol. This synthesis method has been optimized to produce high yields of (3-Pent-4-enyloxiran-2-yl)methanol with excellent enantiomeric purity.
Scientific Research Applications
(3-Pent-4-enyloxiran-2-yl)methanol has been studied for its potential applications in various fields, including catalysis, asymmetric synthesis, and medicinal chemistry. (3-Pent-4-enyloxiran-2-yl)methanol has been used as a chiral building block in the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (3-Pent-4-enyloxiran-2-yl)methanol has also been used as a catalyst in various reactions, such as the epoxidation of alkenes and the ring-opening polymerization of lactones.
properties
CAS RN |
129171-47-7 |
|---|---|
Product Name |
(3-Pent-4-enyloxiran-2-yl)methanol |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(3-pent-4-enyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h2,7-9H,1,3-6H2 |
InChI Key |
YCZNSWCVOLTLPB-UHFFFAOYSA-N |
SMILES |
C=CCCCC1C(O1)CO |
Canonical SMILES |
C=CCCCC1C(O1)CO |
synonyms |
Oxiranemethanol, 3-(4-pentenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



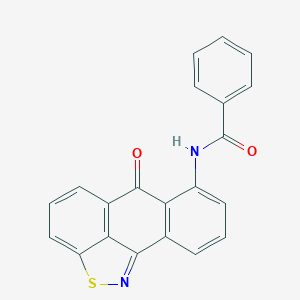
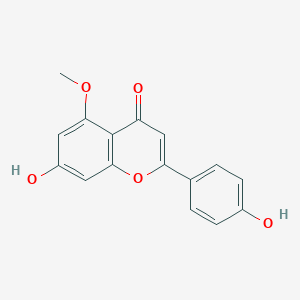

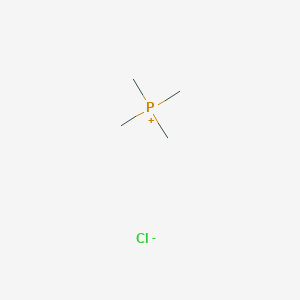
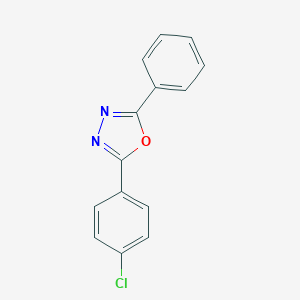


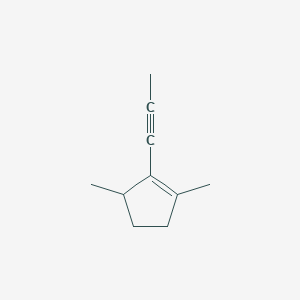
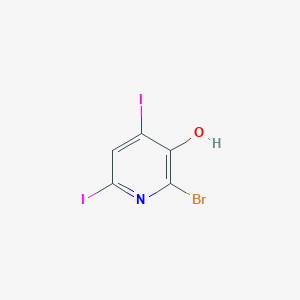
![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

